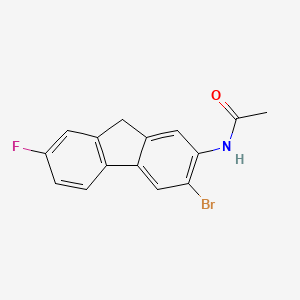

n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide

Description

N-(3-Bromo-7-fluoro-9H-fluoren-2-yl)acetamide (CAS 1800-72-2) is a halogenated fluorene derivative with the molecular formula C₁₅H₉BrFNO₂ and a molecular weight of 334.14 g/mol. Key physical properties include a density of 1.684 g/cm³, boiling point of 555°C, and a vapor pressure of 2.33E-12 mmHg at 25°C . The compound features a fluorene backbone substituted with bromo (3-position), fluoro (7-position), and acetamide (2-position) groups.

Properties

CAS No. |

1682-42-4 |

|---|---|

Molecular Formula |

C15H11BrFNO |

Molecular Weight |

320.16 g/mol |

IUPAC Name |

N-(3-bromo-7-fluoro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H11BrFNO/c1-8(19)18-15-6-10-4-9-5-11(17)2-3-12(9)13(10)7-14(15)16/h2-3,5-7H,4H2,1H3,(H,18,19) |

InChI Key |

SQCSAVDHXLGTOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide typically involves the bromination and fluorination of a fluorene precursor, followed by the introduction of the acetamide group. One common method includes:

Bromination: The fluorene precursor is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.

Acetamidation: The final step involves the reaction of the bromofluorene intermediate with acetic anhydride and ammonia to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products:

Substitution: Formation of various substituted fluorenes.

Oxidation: Formation of fluorenone derivatives.

Reduction: Formation of reduced fluorenes.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-Bromo-7-fluoro-9H-fluoren-2-yl)acetamide serves as a valuable building block for creating more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Leading to the formation of fluorenone derivatives.

- Reduction : Resulting in amino derivatives.

- Substitution : Facilitating the creation of substituted fluorenone derivatives.

Biology

The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. The brominated fluorenone moiety enhances its ability to interact with various biological targets, potentially inhibiting enzymatic activity and affecting metabolic pathways. Notably, compounds with similar structures have shown promise in exhibiting antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its capacity to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, such as MDA-MB-231 breast cancer cells .

Medicine

In the medical field, this compound is being explored as a potential drug candidate for various therapeutic applications. Its ability to inhibit specific enzymes related to disease pathways highlights its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The following table compares N-(3-Bromo-7-fluoro-9H-fluoren-2-yl)acetamide with key analogues:

Key Comparative Analysis

Electronic and Steric Effects

- Bromo vs. Nitro Groups : The nitro group in N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1785-26-8) is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions compared to bromo. This compound’s trifluoroacetamide group further increases electronegativity, affecting acidity and hydrogen-bonding capacity .

Physical Properties

- Boiling Points : The target compound’s high boiling point (555°C) exceeds that of N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide (MW 255.24), likely due to the bromo group’s polarizability and molecular weight contribution .

- Solubility : The methylthio group in N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]acetamide (CAS 16233-02-6) enhances lipophilicity, contrasting with the target compound’s balanced polarity from bromo and fluoro substituents .

Crystallographic Behavior

- Evidence from meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃ ) indicates that electron-withdrawing groups like nitro or bromo significantly influence crystal lattice parameters and packing efficiency . The target compound’s bromo and fluoro substituents likely induce similar effects, favoring tight molecular packing via halogen and hydrogen bonds (N–H···O) .

Biological Activity

n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide is a fluorinated and brominated derivative of fluorenyl acetamide, which has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of halogen substituents, suggests enhanced interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrFNO, with a molecular weight of approximately 316.16 g/mol. The bromine and fluorine atoms are believed to influence the compound's binding affinity to various receptors and enzymes, potentially enhancing its biological effects.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets within cellular pathways. The presence of the bromine and fluorine atoms may facilitate stronger interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity. Further research is necessary to clarify these interactions and their implications for biological activity.

Anticancer Activity

Research indicates that compounds structurally similar to this compound often exhibit significant anticancer properties . For example, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast cancer) and others. The mechanism typically involves interference with the cell cycle and apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Cell cycle arrest |

| Similar Compounds | MCF-7 | 8 | Tubulin polymerization inhibition |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity . Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Anticancer Studies : A study evaluating the antiproliferative effects of similar compounds on MCF-7 cells showed significant cytotoxicity, leading to G2/M phase arrest and apoptosis. The study highlighted that compounds targeting tubulin can effectively inhibit cancer cell growth .

- Antimicrobial Screening : In vitro assays demonstrated that derivatives comparable to this compound exhibited notable antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.